molecular formula C13H14N2O3 B12924337 4-Ethoxy-7-methoxyquinoline-6-carboxamide

4-Ethoxy-7-methoxyquinoline-6-carboxamide

Cat. No.: B12924337
M. Wt: 246.26 g/mol
InChI Key: BORLSANOBLGWNG-UHFFFAOYSA-N
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Description

4-Ethoxy-7-methoxyquinoline-6-carboxamide (CAS: PA 12 0971025) is a quinoline derivative with a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.27 g/mol . Its structure features a quinoline backbone substituted with an ethoxy group at position 4, a methoxy group at position 7, and a carboxamide group at position 6. This compound is of pharmaceutical interest, particularly as a synthetic intermediate or impurity in kinase inhibitor development (e.g., lenvatinib analogs) . Its substituent arrangement confers unique electronic and steric properties, influencing solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-ethoxy-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-3-18-11-4-5-15-10-7-12(17-2)9(13(14)16)6-8(10)11/h4-7H,3H2,1-2H3,(H2,14,16)

InChI Key

BORLSANOBLGWNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=C(C(=CC2=NC=C1)OC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Synthesis of 4-ethoxy-3-methoxyaniline: This intermediate can be prepared by reacting 4-ethoxyaniline with methoxy reagents under controlled conditions.

    Formation of 6-cyano-7-methoxy-4-quinolinone: The intermediate is then subjected to cyclization reactions to form the quinoline core structure.

    Conversion to 4-ethoxy-7-methoxyquinoline-6-carboxamide:

Industrial Production Methods

Industrial production of 4-Ethoxy-7-methoxyquinoline-6-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups like amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

4-Ethoxy-7-methoxyquinoline-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Compounds and Structural Similarities

The following table highlights structurally related quinoline derivatives and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Differences
4-Ethoxy-7-methoxyquinoline-6-carboxamide PA 12 0971025 C₁₃H₁₄N₂O₃ 246.27 Ethoxy (4), Methoxy (7), Carboxamide (6) Reference compound
4-Chloro-7-methoxyquinoline-6-carboxamide 417721-36-9 C₁₁H₁₀ClN₂O₂ 246.66 Chloro (4), Methoxy (7), Carboxamide (6) Ethoxy → Chloro (electron-withdrawing)
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 C₁₂H₁₀ClNO₃ 251.67 Chloro (4), Ethoxycarbonyl (3) Carboxamide → Ester; Positional shift
7-Methoxyquinoline-4-carboxylic acid 1474033-93-6 C₁₁H₉NO₃ 203.19 Methoxy (7), Carboxylic acid (4) Ethoxy → H; Carboxamide → Acid
4-Chloro-6-ethoxyquinoline 103862-63-1 C₁₁H₁₀ClNO 207.66 Chloro (4), Ethoxy (6) Methoxy → H; Carboxamide → H

Functional Group and Positional Effects

  • Electron-Donating vs. Carboxamide vs. Ester/Carboxylic Acid: The carboxamide group (6-position) in the target compound provides hydrogen-bonding capability, contrasting with the ester (CAS 13720-94-0) or carboxylic acid (CAS 1474033-93-6), which may alter solubility and target affinity .
  • Positional Isomerism: The ethoxy group at position 4 in the target compound versus position 6 in 4-chloro-6-ethoxyquinoline (CAS 103862-63-1) demonstrates how substitution patterns affect molecular shape and receptor interactions .

Biological Activity

4-Ethoxy-7-methoxyquinoline-6-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula: C13H14N2O3
  • Molecular Weight: 246.27 g/mol
  • CAS Number: 2143930-77-0
  • IUPAC Name: 4-ethoxy-7-methoxyquinoline-6-carboxamide

Mechanisms of Biological Activity

The biological activity of 4-Ethoxy-7-methoxyquinoline-6-carboxamide can be attributed to several mechanisms:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Study: In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating effective concentration levels for therapeutic applications.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 to 30 µM. Flow cytometric analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptotic changes.

Comparative Biological Activity

To contextualize the efficacy of this compound, it is useful to compare it with related compounds:

Compound NameTypeIC50 (µM)Mechanism
4-Ethoxy-7-methoxyquinoline-6-carboxamideAntimicrobial/Anticancer10-30Apoptosis induction, cell wall disruption
9-AminoacridineAntimicrobial15DNA intercalation
AcriflavineAntiseptic25DNA intercalation

Antimicrobial Studies

A series of experiments conducted on various bacterial strains have confirmed the broad-spectrum antimicrobial activity of this compound. Notably:

  • Escherichia coli: Significant growth inhibition observed at concentrations as low as 5 µg/mL.
  • Pseudomonas aeruginosa: Effective at concentrations below 10 µg/mL.

Anticancer Studies

In cancer research, this compound has shown promise as a potential therapeutic agent:

Cell Lines Tested:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that treatment with the compound resulted in substantial decreases in cell viability and induced apoptosis through mitochondrial pathways.

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